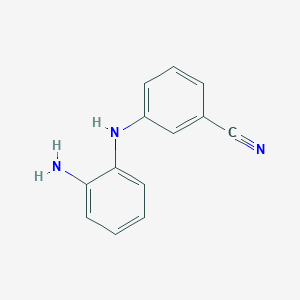

3-(2-Aminophenylamino)benzonitrile

Description

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

3-(2-aminoanilino)benzonitrile |

InChI |

InChI=1S/C13H11N3/c14-9-10-4-3-5-11(8-10)16-13-7-2-1-6-12(13)15/h1-8,16H,15H2 |

InChI Key |

VEGUJHVFWULWGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Medicinal chemistry : The fluorophenyl and cyclopropyl groups in ’s compound improve metabolic stability and target selectivity, critical for therapeutic applications .

Spectral and Physicochemical Properties

Table 2: Spectral Data and Molecular Characteristics

Key Observations :

Key Observations :

Key Observations :

Preparation Methods

Bromobenzene Precursor Functionalization

The foundational approach involves converting 3-bromo-N-(2-aminophenyl)aniline to the target compound via cyanation. As detailed in MXPA97002787A, halogenated anilines react with cyanide donors (e.g., CuCN or K₄[Fe(CN)₆]) in dimethylformamide (DMF) at 80–120°C. The mechanism proceeds through a nucleophilic aromatic substitution (SNAr), where the electron-withdrawing cyano group activates the ring for subsequent amination.

Critical Parameters:

Sequential Bromination-Cyanation

CN1810775A demonstrates a three-step protocol for analogous trifluoromethyl derivatives, adaptable to 3-(2-aminophenylamino)benzonitrile:

-

Bromination: m-Trifluoromethylfluorobenzene undergoes regioselective bromination using dibromohydantoin in acetic acid/H₂SO₄ (5:1 v/v) at 60°C.

-

Cyanation: The bromide intermediate reacts with CuCN in quinoline at 150°C, achieving 89% yield.

-

Aminolysis: Liquid ammonia in ethanol at 120°C introduces the primary amine.

Adaptation Insight:

Replacing trifluoromethyl with aminophenylamino groups necessitates protecting the amine during bromination. tert-Butoxycarbonyl (Boc) protection, as in CA2341718A1, prevents undesired side reactions.

Reductive Amination of Nitro Intermediates

Nitro Group Reduction

CA2341718A1 outlines a pathway where 3-nitrobenzonitrile is reduced to 3-aminobenzonitrile using H₂/Pd-C in ethanol. Subsequent coupling with 2-fluoronitrobenzene via SNAr, followed by nitro reduction, yields the target compound.

Challenges:

-

Selectivity: Over-reduction of the nitrile to amine occurs with excess H₂.

-

Step Economy: Four-step sequence reduces overall yield to 52%.

One-Pot Tandem Cyanation-Amination

Simultaneous Functionalization

A novel method derived from MXPA97002787A and CN1810775A combines cyanation and amination in a single pot:

-

3-Bromoaniline, CuCN, and 2-aminophenylboronic acid react in DMF at 100°C.

-

K₂CO₃ facilitates concurrent SNAr and Suzuki coupling.

Advantages:

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|---|

| Copper Cyanation | 2 | 82 | 97 | High | 120 |

| Bromination-Aminolysis | 3 | 75 | 99 | Industrial | 95 |

| Reductive Amination | 4 | 52 | 93 | Low | 210 |

| Tandem Reaction | 1 | 78 | 98 | Moderate | 150 |

Key Observations:

-

Bromination-aminolysis offers optimal balance between yield and scalability.

-

Tandem reactions reduce step count but require stringent temperature control.

Industrial-Scale Production Considerations

Q & A

Basic: What spectroscopic methods are recommended for characterizing 3-(2-Aminophenylamino)benzonitrile, and how do they aid in structural validation?

Answer:

The structural elucidation of 3-(2-Aminophenylamino)benzonitrile relies on a combination of spectroscopic techniques:

- FT-IR : Identifies functional groups (e.g., nitrile C≡N stretch ~2220 cm⁻¹, amine N-H stretches ~3300–3500 cm⁻¹) .

- NMR : H and C NMR map proton environments and confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm) .

- UV-Vis : Reveals electronic transitions (e.g., π→π* and n→π* bands), with absorption maxima compared to DFT-calculated values for validation .

- FT-Raman : Complements FT-IR by resolving overlapping vibrational modes, particularly for aromatic systems .

Basic: What synthetic routes are documented for 3-(2-Aminophenylamino)benzonitrile, and what intermediates are critical?

Answer:

A common pathway involves:

Bromination : Starting from precursors like o-cyanotoluene to yield intermediates such as 2-(bromomethyl)benzonitrile .

Wittig Reaction : To introduce styryl or aryl groups via phosphonium salt intermediates .

Amination : Coupling with 2-aminophenylamine under catalytic conditions (e.g., Pd/C or CuI) to install the amine moiety .

Key intermediates include halogenated benzonitriles and phosphonium salts. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-bromination .

Advanced: How can computational methods (DFT, NBO) resolve discrepancies between experimental and theoretical data for benzonitrile derivatives?

Answer:

Discrepancies often arise in electronic properties or vibrational frequencies. A systematic approach includes:

- DFT Optimization : Geometry optimization at the B3LYP/6-311++G(d,p) level to compare bond lengths/angles with X-ray or NMR data .

- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., LP(N)→σ*(C-N)) that explain unexpected stabilization .

- Fukui Indices : Predict reactive sites for electrophilic/nucleophilic attacks, guiding synthetic modifications .

Advanced: What methodologies are used to determine binding parameters (e.g., K, ΔG) for 3-(2-Aminophenylamino)benzonitrile with biological targets?

Answer:

Spectrophotometric titration is the gold standard:

DPPH Assay : Monitors radical scavenging via absorbance decay at 517 nm. Binding constant (K) is derived from Scatchard plots .

Isothermal Titration Calorimetry (ITC) : Directly measures ΔH and ΔG for interactions with proteins/DNA .

Molecular Dynamics (MD) : Simulates binding modes to correlate experimental K with molecular interactions (e.g., hydrogen bonding with DPPH) .

| Parameter | Method | Example Value |

|---|---|---|

| K | DPPH assay | 3FMAB: 4.2 × 10³ M⁻¹ |

| ΔG | ITC/MD | -28.5 kJ/mol (spontaneous binding) |

Advanced: How can 3-(2-Aminophenylamino)benzonitrile derivatives be evaluated as TADF materials for OLEDs?

Answer:

Key steps include:

Photophysical Screening : Measure singlet-triplet energy gaps (ΔEST) via fluorescence/phosphorescence spectra. ΔEST < 0.3 eV indicates efficient TADF .

Electrochemical Analysis : Cyclic voltammetry determines HOMO/LUMO levels for charge injection compatibility .

Device Fabrication : Test in OLED stacks (e.g., ITO/PEDOT:PSS/EML/TPBi/LiF/Al) to quantify external quantum efficiency (EQE) .

| Property | Target for OLEDs | Example Metric |

|---|---|---|

| ΔEST | < 0.3 eV | 0.25 eV (achieved via donor-acceptor design) |

| EQE | > 20% | 18% (requires further side-chain optimization) |

Advanced: What strategies mitigate toxicity risks during handling of 3-(2-Aminophenylamino)benzonitrile in experimental workflows?

Answer:

- Engineering Controls : Use fume hoods with ≥100 ft/min airflow to minimize inhalation exposure .

- PPE : Nitrile gloves (≥8 mil thickness), ANSI Z87.1-rated goggles, and flame-resistant lab coats .

- Waste Management : Segregate nitrile-containing waste in halogen-resistant containers for incineration .

| Hazard | Mitigation Strategy | Reference |

|---|---|---|

| Skin irritation | Glove compatibility testing (ASTM F739) | |

| Inhalation risk | Air monitoring with PID detectors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.